2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol
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Description
The compound “2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have shown a therapeutic interest and have been used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For example, one of the steps in the synthesis of a related compound, pyrido[2,3-d]pyrimidine-4,7-dione, involved the acid-catalyzed deprotection of the acetonide functionality .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives can include condensation, cyclization, and N-methylation .Mechanism of Action
While the specific mechanism of action for “2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol” is not mentioned in the search results, pyridopyrimidines have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
The future directions for research on “2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol” and related compounds could involve further exploration of their therapeutic potential, including their use as anticancer agents . Additionally, the development of new synthetic protocols could also be a focus of future research .
properties
IUPAC Name |
2-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(8-12-4-1-2-5-13(12)9-17)10-19-16-14-6-3-7-18-15(14)20-11-21-16/h1-7,11,22H,8-10H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHQLMDEBSCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC3=NC=NC4=C3C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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